2-Bromodec-1-ene

説明

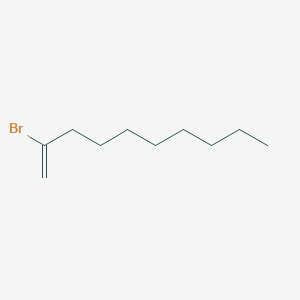

2-Bromodec-1-ene is a brominated alkene with the molecular formula C₁₀H₁₉Br and a molecular weight of 219.16 g/mol . Structurally, it features a ten-carbon chain (decene) with a bromine atom attached to the second carbon (C2) and a double bond between the first and second carbons (1-ene). This configuration places the bromine in an allylic position, making the compound highly reactive in substitution and elimination reactions.

特性

IUPAC Name |

2-bromodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-3-4-5-6-7-8-9-10(2)11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIITSVBZDMEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373619 | |

| Record name | 2-bromodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-67-2 | |

| Record name | 2-bromodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

2-Bromodec-1-ene can be synthesized through the bromination of 1-decene. The reaction typically involves the addition of bromine (Br2) to 1-decene in the presence of an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a cyclic halonium ion intermediate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale bromination reactors where 1-decene is continuously fed into the reactor along with bromine. The reaction is carefully controlled to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or other separation techniques .

化学反応の分析

Types of Reactions

2-Bromodec-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Elimination Reactions: The compound can undergo dehydrohalogenation to form decyne.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) are used to promote elimination reactions.

Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl4) are commonly used.

Major Products

Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

Elimination: Formation of decyne.

Addition: Formation of vicinal dibromides or bromoalkanes.

科学的研究の応用

2-Bromodec-1-ene has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and other advanced materials.

Biological Studies: It serves as a precursor for the synthesis of biologically active molecules and probes used in biochemical research.

作用機序

The mechanism of action of 2-Bromodec-1-ene in chemical reactions involves the formation of a cyclic halonium ion intermediate during bromination. This intermediate undergoes nucleophilic attack, leading to the formation of the final product. The bromine atom in this compound acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds .

類似化合物との比較

Key Observations:

Chain Length and Physical Properties :

- Longer carbon chains (e.g., this compound vs. 2-Bromo-1-octene) correlate with higher molecular weights and boiling points due to increased van der Waals interactions .

- 1-Bromoundecane, a bromoalkane, has a higher molecular weight (235.20 g/mol) than this compound but lacks a double bond, reducing its reactivity in addition reactions .

Position of Bromine and Reactivity :

- In this compound and 2-Bromo-1-octene, the allylic bromine facilitates elimination reactions (e.g., dehydrohalogenation) to form conjugated dienes, whereas terminal bromides like 1-Bromoundecane are more prone to nucleophilic substitution (SN2) .

- 1-Bromobut-2-ene, with bromine on C1 and a double bond at C2–C3, exhibits distinct regioselectivity in reactions like hydrobromination compared to allylic bromides .

Spectroscopic Differentiation :

- Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish these compounds. For example, this compound’s ¹H NMR would show a characteristic doublet for the vinylic proton (C1), while 1-Bromoundecane’s terminal CH₂Br group would produce a triplet .

Conflicting Literature and Clarifications

A notable discrepancy arises in , which lists "this compound" as a synonym for 2-Bromo-1-octene (C₈H₁₅Br). This is inconsistent with , which defines this compound as C₁₀H₁₉Br. Such conflicts underscore the need for verification via authoritative databases or experimental data (e.g., mass spectrometry) .

生物活性

2-Bromodec-1-ene, a brominated alkene, has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and its biological activity profiles. This article focuses on the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to the first carbon of a deca-1-ene chain. Its molecular formula is C10H19Br, and it has a molecular weight of approximately 219.17 g/mol. The presence of the bromine atom significantly influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, studies on brominated alkenes have shown that they can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Brominated Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. tuberculosis | 25 mg/L |

| Similar Brominated | Staphylococcus aureus | 32 mg/L |

| Alkenes | Escherichia coli | 15 mg/L |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary studies suggest varying levels of cytotoxic effects on human cell lines, indicating a need for further investigation into its therapeutic index.

Table 2: Cytotoxic Effects on Human Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MRC-5 (lung) | 200 µM |

| HeLa (cervical) | 150 µM |

| A549 (lung cancer) | 180 µM |

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in bacterial cell wall synthesis.

- Reactive Oxygen Species (ROS) Generation : Brominated compounds can induce oxidative stress in cells, leading to apoptosis.

Study on Antimycobacterial Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of brominated alkenes, including derivatives of this compound. The findings highlighted that the presence of a terminal bromine atom significantly enhanced antimycobacterial activity against M. tuberculosis . The most potent derivatives exhibited MIC values as low as 25 mg/L.

Interaction with SARS-CoV-2

Recent investigations have also assessed the potential interactions between brominated compounds and viral proteins, particularly focusing on their ability to bind with the spike protein of SARS-CoV-2. Although preliminary results indicated poor affinity, further optimization could enhance their antiviral potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。